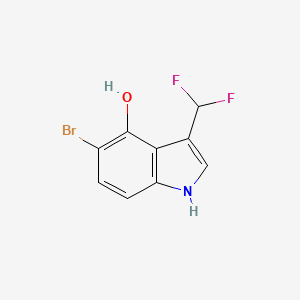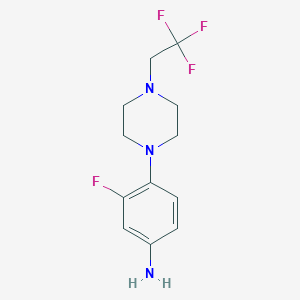![molecular formula C10H7F12NO B12076344 Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- CAS No. 52198-48-8](/img/structure/B12076344.png)
Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil)oxi]propanonitrilo es un compuesto orgánico fluorado. Se caracteriza por la presencia de un grupo nitrilo (-CN) y una larga cadena alquílica perfluorada. Este compuesto es de interés debido a sus propiedades químicas únicas, que incluyen una alta estabilidad térmica y resistencia a las reacciones químicas, lo que lo hace útil en diversas aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil)oxi]propanonitrilo generalmente involucra la reacción de un precursor de nitrilo adecuado con un alcohol perfluorado bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como el hidruro de sodio, para facilitar la reacción de sustitución nucleofílica. Las condiciones de reacción a menudo incluyen una atmósfera inerte y una temperatura controlada para garantizar el rendimiento deseado del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo donde los reactivos se mezclan y reaccionan en un entorno controlado. Este método asegura la calidad constante del producto y permite escalar la producción para satisfacer las demandas industriales. El uso de técnicas avanzadas de purificación, como la destilación y la cromatografía, es esencial para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil)oxi]propanonitrilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrilo se puede oxidar para formar amidas o ácidos carboxílicos bajo condiciones específicas.
Reducción: El grupo nitrilo se puede reducir a aminas primarias utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: La cadena alquílica fluorada puede participar en reacciones de sustitución nucleofílica, donde los átomos de flúor son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador metálico.
Sustitución: Nucleófilos como iones hidróxido o aminas en condiciones básicas.
Principales productos formados
Oxidación: Amidas o ácidos carboxílicos.
Reducción: Aminas primarias.
Sustitución: Diversos compuestos fluorados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil)oxi]propanonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas fluoradas complejas.
Biología: Se investiga por su posible uso en sistemas de administración de fármacos debido a su estabilidad y resistencia a la degradación metabólica.
Medicina: Se explora su posible uso en el desarrollo de productos farmacéuticos fluorados con mejor biodisponibilidad y estabilidad.
Industria: Se utiliza en la producción de materiales de alto rendimiento, como polímeros fluorados y tensioactivos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil)oxi]propanonitrilo involucra su interacción con objetivos moleculares a través de su grupo nitrilo y cadena alquílica fluorada. El grupo nitrilo puede formar enlaces de hidrógeno e interactuar con diversas enzimas y receptores, mientras que la cadena fluorada proporciona interacciones hidrofóbicas, mejorando la estabilidad y biodisponibilidad del compuesto. Las vías moleculares exactas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil acrilato
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptiloxi-irano
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononil)oxirano
Unicidad
3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil)oxi]propanonitrilo es único debido a su combinación de un grupo nitrilo y una larga cadena alquílica perfluorada. Esta combinación imparte tanto reactividad como estabilidad, lo que la hace adecuada para una amplia gama de aplicaciones que requieren materiales de alto rendimiento con propiedades químicas específicas.
Propiedades
Número CAS |
52198-48-8 |
|---|---|
Fórmula molecular |
C10H7F12NO |
Peso molecular |
385.15 g/mol |
Nombre IUPAC |
3-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)propanenitrile |
InChI |
InChI=1S/C10H7F12NO/c11-5(12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-24-3-1-2-23/h5H,1,3-4H2 |
Clave InChI |
QTVPRWQNGFABHS-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



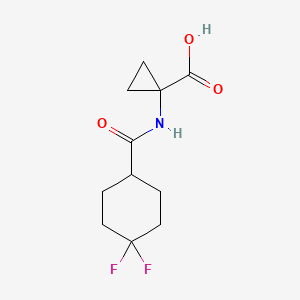
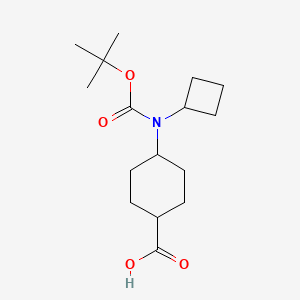
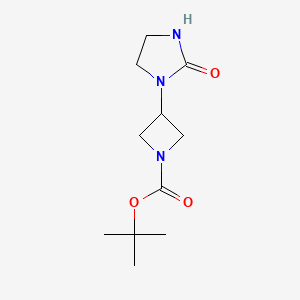
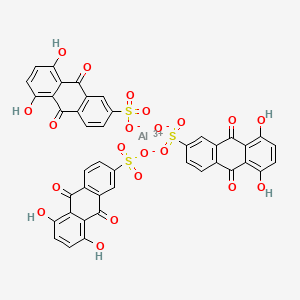

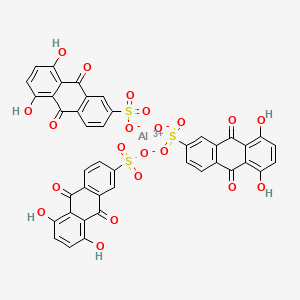
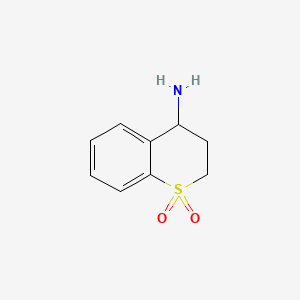
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

